molecular formula C21H16ClN5O4 B3736819 N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide

Cat. No.: B3736819
M. Wt: 437.8 g/mol
InChI Key: CCRPPLNWVSTCHP-UHFFFAOYSA-N
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Description

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzotriazole moiety, a chlorinated methylphenyl group, and a nitrophenoxy acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 3-chloro-4-methylphenyl isocyanate with benzotriazole under controlled conditions to form the benzotriazolyl intermediate. This intermediate is then reacted with 2-nitrophenoxy acetic acid in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to enhance yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalysts can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The nitrophenoxy group can be oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chloro group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in an aprotic solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide involves its interaction with specific molecular targets. The benzotriazole moiety can bind to metal ions, affecting enzymatic activities. The nitrophenoxy group can participate in redox reactions, influencing cellular oxidative stress pathways. The compound’s overall structure allows it to modulate various biological processes by interacting with proteins and nucleic acids .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-methylphenyl)-2-(2,3,4,6-tetrachlorophenoxy)acetamide
  • N-(2-chloro-4-(trifluoromethyl)phenyl)acetamide

Uniqueness

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide stands out due to its combination of benzotriazole and nitrophenoxy groups, which confer unique chemical reactivity and biological activity.

Properties

IUPAC Name

N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClN5O4/c1-13-6-8-15(11-16(13)22)26-24-17-9-7-14(10-18(17)25-26)23-21(28)12-31-20-5-3-2-4-19(20)27(29)30/h2-11H,12H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCRPPLNWVSTCHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)COC4=CC=CC=C4[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClN5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide
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N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide
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N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide
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N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide
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N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide
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N-[2-(3-chloro-4-methylphenyl)benzotriazol-5-yl]-2-(2-nitrophenoxy)acetamide

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